Hexobendine dihydrochloride

Catalog No.
S601567
CAS No.
50-62-4
M.F
C30H46Cl2N2O10
M. Wt
665.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexobendine dihydrochloride

CAS Number

50-62-4

Product Name

Hexobendine dihydrochloride

IUPAC Name

3-[methyl-[2-[methyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]amino]ethyl]amino]propyl 3,4,5-trimethoxybenzoate;dihydrochloride

Molecular Formula

C30H46Cl2N2O10

Molecular Weight

665.6 g/mol

InChI

InChI=1S/C30H44N2O10.2ClH/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6;;/h17-20H,9-16H2,1-8H3;2*1H

InChI Key

GIOKUMNZQFCEPI-UHFFFAOYSA-N

SMILES

CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl

Synonyms

3,4,5-Trimethoxybenzoic Acid 1,2-Ethanediylbis[(methylimino)-3,1-propanediyl] Ester Dihydrochloride; 3,3’-[Ethylenebis(methylimino)]di-1-propanol Bis(3,4,5-trimethoxybenzoate) (Ester) Dihydrochloride; Andiamine; Hexobendin Hydrochloride; Reoxyl;

Canonical SMILES

CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl

The exact mass of the compound Hexobendine dihydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Hydroxybenzoate Ethers. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexobendine dihydrochloride (CAS 50-62-4) is a highly water-soluble inhibitor of the equilibrative nucleoside transporter (ENT), widely utilized in cardiovascular and chemoinformatic research to block cellular adenosine reuptake. As a dihydrochloride salt, it offers direct aqueous processability compared to its free base counterpart, making it a critical reagent for in vitro cellular assays, physiological buffer preparation, and formulation studies. Its primary value lies in its ability to isolate adenosine-mediated signaling pathways by preventing the rapid intracellular transport and subsequent metabolism of extracellular adenosine, thereby amplifying local receptor activation without requiring structural modifications to the nucleoside itself [1].

Substituting hexobendine dihydrochloride with other common adenosine uptake inhibitors, such as dipyridamole, or utilizing the hexobendine free base, introduces significant experimental and formulation risks. The free base (CAS 54-03-5) is highly lipophilic and necessitates organic cosolvents for dissolution, which can induce cytotoxicity or artifactual baseline shifts in sensitive cellular assays [1]. Furthermore, substituting with the benchmark inhibitor dipyridamole confounds mechanistic data because dipyridamole exhibits potent off-target phosphodiesterase (PDE) inhibition, artificially elevating intracellular cAMP and cGMP levels independently of adenosine receptor activation[2].

Enhanced ENT Inhibition Potency vs. Dipyridamole

In comparative in vitro assays measuring the incorporation of [3H]adenosine into neonatal rat heart cells, hexobendine demonstrated significantly higher potency than the standard benchmark, dipyridamole. Hexobendine achieved 50% inhibition (IC50) at 0.26 µM, whereas dipyridamole required 0.75 µM to achieve the same effect [1].

Evidence DimensionIC50 for [3H]adenosine uptake inhibition
Target Compound Data0.26 µM
Comparator Or BaselineDipyridamole (0.75 µM)
Quantified DifferenceHexobendine is ~2.9-fold more potent
ConditionsNeonatal rat heart cell culture, 10 µM [3H]adenosine

Procurement of hexobendine allows researchers to achieve complete nucleoside transport blockade at lower concentrations, minimizing dose-dependent toxicity in sensitive cell cultures.

Mechanistic Purity via Absence of PDE Inhibition

Dipyridamole is frequently used as an adenosine uptake inhibitor but concurrently acts as a potent non-selective phosphodiesterase inhibitor, with IC50 values of 0.82 µM and 1.8 µM for PDE11A3 and PDE11A2, respectively [1]. Hexobendine selectively blocks adenosine uptake without this potent primary PDE inhibitory activity, preventing the artificial accumulation of intracellular cAMP/cGMP.

Evidence DimensionOff-target PDE11A inhibition
Target Compound DataSelective adenosine uptake inhibition without primary PDE blockade
Comparator Or BaselineDipyridamole (PDE11A IC50 = 0.82–1.8 µM)
Quantified DifferenceAvoidance of low-micromolar PDE inhibition
ConditionsIntracellular cyclic nucleotide signaling assays

Selecting hexobendine is critical for workflows aiming to isolate adenosine receptor-mediated effects from direct intracellular phosphodiesterase modulation.

Dihydrochloride Salt Form for Cosolvent-Free Aqueous Assays

The free base form of hexobendine (CAS 54-03-5) is highly lipophilic and requires organic cosolvents such as dioxane or methanol to prevent precipitation in aqueous environments [1]. In contrast, hexobendine dihydrochloride (CAS 50-62-4) is freely soluble in water, allowing for the direct preparation of physiological buffers and intravenous formulations without cosolvent-induced artifacts.

Evidence DimensionAqueous processability
Target Compound DataDirect dissolution in water/physiological buffers
Comparator Or BaselineHexobendine free base (requires organic cosolvents)
Quantified Difference100% elimination of organic cosolvent requirement
ConditionsPreparation of aqueous stock solutions for in vitro/in vivo assays

Procuring the dihydrochloride salt streamlines laboratory workflows and eliminates the risk of cosolvent cytotoxicity in delicate cell-based assays.

Isolation of Adenosine Receptor Signaling Pathways

Because hexobendine dihydrochloride lacks the potent PDE-inhibitory off-target effects of dipyridamole, it is the ideal choice for assays designed to map adenosine receptor activation. It ensures that observed changes in intracellular cAMP are strictly downstream of the adenosine receptor rather than an artifact of direct phosphodiesterase blockade [1].

Cardiovascular and Ischemia Model Development

In models of myocardial ischemia and hypoxia, hexobendine is utilized to trap newly formed adenosine in the extracellular space. Its high potency (IC50 = 0.26 µM) allows for effective transport blockade at low concentrations, preserving the viability of primary neonatal heart cell cultures [2].

Cosolvent-Free In Vitro Assay Formulation

For high-throughput screening or sensitive electrophysiological recordings where organic solvents would disrupt membrane integrity, the highly water-soluble dihydrochloride salt form of hexobendine is procured to guarantee stable, cosolvent-free aqueous stock solutions [3].

UNII

P60CS4TIHV

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Vasodilator Agents

Other CAS

50-62-4

Wikipedia

Hexobendine dihydrochloride

Dates

Last modified: 02-18-2024

[Use of instenon in complex treatment of patients with optic nerve atrophy caused by craniocerebral trauma]

M T Aznabaev, V A Khalikov, A Sh Zagidullina
PMID: 14708165   DOI:

Abstract

Instenon, a combined nootropic agent, was used on the step-type basis within a complex treatment of optic nerve atrophy caused by craniocerebral trauma. Our study revealed that instenon, when used within a complex treatment of a partial optic nerve atrophy caused by craniocerebral trauma, improved the visual acuity in 85.7% of patients and it expanded the total visual field in 76.2% of patients, whereas the routine therapy ensured the related improvements in 58.9% and 61.5% of patients, respectively. Besides, the drug provided for a better retinal electric sensitivity and for a better optic nerve conduction in 73.8% of cases versus 64.1% of cases with basic therapy. Increased velocity parameters in the ocular-artery blood flow were registered in 77.1%, of patients who received instenon, by duplex scanning.


Short-term and long-term cognitive function and cerebral perfusion in off-pump and on-pump coronary artery bypass patients

Vladimir I Chernov, Nataliya Yu Efimova, Irina Yu Efimova, Shamil D Akhmedov, Yuri B Lishmanov
PMID: 16337804   DOI: 10.1016/j.ejcts.2005.10.001

Abstract

The aim of this study was to evaluate cognitive function, as measured by serial neuropsychological testing, and cerebral perfusion, as measured by brain SPECT scanning in patients with coronary artery diseases (CAD) following off-pump and on-pump coronary artery bypass graft surgery. Besides, the relationship between cerebral blood flow, cognitive functions, surgery parameters, and cardiac function in these patients were estimated. Also, brain-protective effects of instenon were studied.
Brain SPECT and comprehensive neuropsychological testing were performed 1 day before, 10-14 days and 6 months after coronary artery bypass graft surgery (CABG). The study involved 65 patients (62 males and 3 females, mean age 55+/-2) who underwent CABG with cardiopulmonary bypass (CPB) (43 pts) and off-pump coronary revascularization (OPCAB) using the Octopus stabilization system (22 pts). In 21 cases employing CPB, for prevention of the impairments of cerebral perfusion and cognitive deficit instenon was administered.
CABG with the use of extracorporeal circulation is complicated by short-term and long-term neurocognitive dysfunction (in 96 and 55% cases, correspondingly). Also, in the early period after CABG, in 68% patients, decrease in regional cerebral blood flow (rCBF) was found, and after 6 months brain perfusion was lower than the baseline in 55% cases. Relationship between postoperative rCBF changes and the dynamics of cognitive function was found in early period and after 6 months following CABG.
The coronary revascularization on beating heart or preventive administration of instenon in CPB patients helps significantly to diminish the risk of cerebrovascular complication.


[ON THE INFLUENCE OF ST 7090 (USTIMON, HEXABENDINE) ON THE CEREBROVASCULAR CIRCULATION AND THE INTRAOCULAR PRESSURE IN MAN]

H BETTELHEIM, P KENYERES
PMID: 14319737   DOI:

Abstract




[ON THE EFFECT OF N,N'-DIMETHYL-N,N'-BIS-(3-(3',4',5'-TRIMETHOXYBENZOXY)-PROPYL)-ETHYLENEDIAMINE (USTIMON) IN ANGINA PECTORIS]

R KNEBEL, T OCKENGA
PMID: 14311481   DOI:

Abstract




[TREATMENT OF CORONARY INSUFFICIENCY WITH N,N'-DIMETHYL-N,N'-BIS-(3-(3',4',5'-TRIMETHOXYBENZOXY)-PROPYL)-ETHLENEDIAMINE-DIHYDROCHLORIDE (ST 7090, USTIMON)]

O LANG
PMID: 14311489   DOI:

Abstract




[Pharmacological prevention of cerebrovascular complications in cardiac patients after coronary artery bypass surgery]

N Iu Efimova, V I Chernov, I Iu Efimova, Sh D Akhmedov, Iu K Podoksenov, Iu B Lishmanov
PMID: 12830521   DOI:

Abstract

The aim of the study was to evaluate cognitive functions and cerebral perfusion in cardiac patients following coronary artery bypass graft surgery (CABG) and to investigate a potential of pharmacological prevention of neurocognitive deficit and cerebral perfusion disorders. Forty patients undergone CABG with cardiopulmonary bypass (CPB) were included in the study. For prevention of cerebral perfusion impairments and cognitive deficit, instenon ("Nycomed") was administered to 18 of the patients. The results revealed that the use of instenon allowed reducing a negative effect of CABG with CPB on neuropsychological state of the patients, thus preventing cerebral perfusion disturbances during surgery intervention.


[Effect of instenon on the uterine contractile activity]

V V Korkhov, E V Mengal, E A Lesik, M A Petrosian
PMID: 11022303   DOI:

Abstract

The effect of instenon upon the uterine contractile activity was studied in pregnant rats. The drug administration at a dose resulted in significant suppression of the myometrium contractility. The effect was not decreased when instenon was injected against the background of oxytocin. On the other hand, the concurrent injection of oxytocin upon a single or long-term administration of instenon produced a pronounced stimulating action on the myometrium contractility.


[The use of instenon in children with minimal brain dysfunction]

N N Zavadenko, N Iu Suvorinova, M V Rumiantseva, A A Ovchinnikova
PMID: 12087730   DOI:

Abstract

Minimal brain dysfunction (MBD) represents the most common type of neuropsychic disorders in childhood. Resulting in focal damages, underdevelopment and dysfunction of one or another cortical regions of brain hemispheres, MBD manifested in children as movement and speech disorders, dysgraphy, dyslexia, dyscalculia and attention deficit hyperactivity disorder. In the open controlled study, an efficacy of the complex nootropic medication "Instenon" was evaluated in the treatment of 59 MBD patients, aged 4-12 years. Control group included 27 children with MBD assigned to low polyvitamin (Sana Sol) doses. The treatment duration was 1 month. Before and after treatment, children with MBD underwent complex examination, which included parent's interviewing using structured questionnaire, general examination, with detailed analysis of complaints, neurological status investigation and psychological study. In the children taken instenon, distinct positive effect has been achieved in 71% of the cases, in control group--in 15%. Positive effect emerged in improvement of behavior characteristics, better school marks, movement, attention and memory indices, functions of psychic activity, organization, programming and control. When strictly keeping a scheme prescribed (gradual dose increase, drug taking in morning and day time), a risk for unfavorable side effects is minimal.


Further characterization of an adenosine transport system in the mitochondrial fraction of rat testis

A Jiménez, D Pubill, M Pallàs, A Camins, S Lladó, J Camarasa, E Escubedo
PMID: 10856445   DOI: 10.1016/s0014-2999(00)00297-1

Abstract

Previous work from our laboratory has demonstrated the presence of high-affinity binding sites for [3H]nitrobenzylthioinosine ([3H]NBTI), a marker of adenosine uptake systems, in the mitochondrial fraction of rat testis. Here, we characterize this system functionally through [3H]adenosine uptake assays. This system (K(m)=2+/-1.3 microM; V(max)=86.2+/-15.5 pmol/mg protein/min) was found to be saturable, non sodium-dependent and sensitive to temperature, pH and osmolarity. [3H]Adenosine incorporation was potently inhibited by hydroxynitrobenzylthioguanosine (HNBTG, IC(50)=3 nM) although NBTI inhibited this uptake weakly (IC(50)=72. 7+/-37.1 microM). Dilazep>dipyridamole>/=hexobendine inhibited [3H]adenosine incorporation at low micromolar concentrations. The nucleosides inosine and uridine were weak inhibitors of this system. The adenosine receptor ligands N(6)-phenylisopropyladenosine (PIA) and 2-chloroadenosine inhibited the uptake only at micromolar concentrations. Neither 5'-(N-ethylcarboxamido)-adenosine (NECA) nor theophylline inhibited adenosine uptake by more than 60% but the mitochodrial benzodiazepine receptor ligands 4'-chloro-diazepam (Ro 5-4864) and 1-(2-chlorophenyl)-N-methyl-N-(1-methyl-propyl) isoquinoline carboxamide (PK 11195) were able to inhibit it. The lack of inhibition by the blockers of the mitochondrial adenine-nucleotide carrier, atractyloside and alpha, beta-methylene-ATP, indicates that [3H]adenosine uptake occurs via a transporter other than this carrier. All these results support the existence of an equilibrative adenosine transport system, which might mediate the passage of adenosine formed in the mitochondria to the cytoplasm.


[State of the hemostasis system and pathogenetic therapy of circulatory encephalopathy]

M R Bekuzarova, G S Burd, T I Kolesnikova, A N Iasamanova, A A Kabanov
PMID: 11517473   DOI:

Abstract




Explore Compound Types